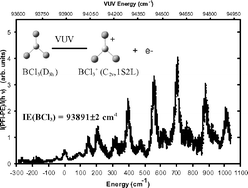A combined vacuum ultraviolet laser and synchrotron pulsed field ionization study of BCl3†
Physical Chemistry Chemical Physics Pub Date: 2005-01-24 DOI: 10.1039/B417083K
Abstract
The pulsed field ionization-photoelectron (PFI-PE) ![[X with combining tilde]](https://www.rsc.org/images/entities/char_0058_0303.gif) 2B2) ground state has two long and one short B–Cl bonds. Furthermore, the CCSD(T)/CBS calculations predict the existence of two BCl3+ transitional structures with D3h and C2V symmetries lying ≈800 and 1300 cm−1, respectively, above the BCl3+(
2B2) ground state has two long and one short B–Cl bonds. Furthermore, the CCSD(T)/CBS calculations predict the existence of two BCl3+ transitional structures with D3h and C2V symmetries lying ≈800 and 1300 cm−1, respectively, above the BCl3+(![[X with combining tilde]](https://www.rsc.org/images/entities/char_0058_0303.gif) 2B2) ground state. This prediction is also consistent with the dense features observed in the PFI-PE spectrum in the region of 1200–1900 cm−1 above the IE(BCl3). The assignment of the PFI-PE vibrational bands gives the IE(BCl3)
= 93 891 ± 2 cm−1
(11.6410 ± 0.0003 eV) and the bending frequencies for BCl3+(
2B2) ground state. This prediction is also consistent with the dense features observed in the PFI-PE spectrum in the region of 1200–1900 cm−1 above the IE(BCl3). The assignment of the PFI-PE vibrational bands gives the IE(BCl3)
= 93 891 ± 2 cm−1
(11.6410 ± 0.0003 eV) and the bending frequencies for BCl3+(![[X with combining tilde]](https://www.rsc.org/images/entities/char_0058_0303.gif) 2B2), ν1+(b2)
= 194 cm−1 and ν1+(a1)
= 209 cm−1. We have also examined the dissociative photoionization process BCl3
+
hν
→ BCl2+
+ Cl + e− using the
2B2), ν1+(b2)
= 194 cm−1 and ν1+(a1)
= 209 cm−1. We have also examined the dissociative photoionization process BCl3
+
hν
→ BCl2+
+ Cl + e− using the

Recommended Literature
- [1] A carboxylic acid functionalized SBA-15 supported Pd nanocatalyst: an efficient catalyst for hydrogenation of nitrobenzene to aniline in water†
- [2] A [2]-catenane whose rings incorporate two differently metallated porphyrins†
- [3] 4-Alkenyl-5H-1,2,3-oxathiazole 2,2-dioxides in catalytic and enantioselective [4 + 2] cycloaddition through iminium activation. Straightforward access to the trans-decaline framework and to densely functionalized cyclohexanes†
- [4] 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropiono-hydrazide as a fluorescence derivatization reagent for aldehydes in high-performance liquid chromatography
- [5] 9.0% power conversion efficiency from ternary all-polymer solar cells†
- [6] 3D printing in chemical engineering and catalytic technology: structured catalysts, mixers and reactors
- [7] 3D printed tactile pattern formation on paper with thermal reflow method
- [8] 3D graphene/nylon rope as a skeleton for noble metal nanocatalysts for highly efficient heterogeneous continuous-flow reactions†
- [9] 3D porous binary-heteroatom doped carbon nanosheet/electrochemically exfoliated graphene hybrids for high performance flexible solid-state supercapacitors†
- [10] 3D solvent-free energetic metal–organic framework (EMOF) achieved by removing inclusion molecules from a new coordination polymer†

Journal Name:Physical Chemistry Chemical Physics
research_products
-
1-(4-Nitrobenzyl)-1H-imidazole
CAS no.: 18994-90-6
-
CAS no.: 654-09-1









